molecular formula C7H5NOS B6237894 1-(1,3-thiazol-5-yl)but-2-yn-1-one CAS No. 2648948-23-4

1-(1,3-thiazol-5-yl)but-2-yn-1-one

Cat. No.: B6237894
CAS No.: 2648948-23-4
M. Wt: 151.2
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Description

Contextual Significance of Alkynone and 1,3-Thiazole Scaffolds in Modern Organic Chemistry

The 1,3-thiazole ring is a five-membered aromatic heterocycle containing sulfur and nitrogen atoms at positions 1 and 3, respectively. This scaffold is a cornerstone in medicinal chemistry, appearing in a wide array of pharmaceuticals. mdpi.combepls.com Its presence is associated with a broad spectrum of biological activities, including antimicrobial, antifungal, anticancer, and anti-inflammatory properties. researchgate.netnih.gov The thiazole (B1198619) ring's utility also extends to materials science, where its derivatives are used in the development of dyes and photographic sensitizers. mdpi.com The stability of the aromatic ring, coupled with the diverse possibilities for substitution at its carbon and nitrogen atoms, makes it a versatile building block in organic synthesis. researchgate.netnih.gov

Alkynones , also known as yones, are compounds containing a ketone functional group conjugated with a carbon-carbon triple bond. This arrangement of functional groups imparts a unique reactivity profile, making them valuable intermediates in the synthesis of a wide range of organic molecules, including various heterocycles. rsc.org They can participate in numerous transformations, such as Michael additions, cycloadditions, and conjugate additions, allowing for the construction of complex molecular frameworks. researchgate.net The Sonogashira coupling reaction is a prominent method for the synthesis of alkynones, highlighting the importance of this class of compounds in modern synthetic strategies. libretexts.orgnih.gov

Historical Trajectories and Milestones in the Synthesis of Heterocyclic Alkynones

The synthesis of heterocyclic compounds has a rich history dating back to the 19th century. researchgate.net Early methods for constructing these rings often involved harsh reaction conditions. A significant breakthrough in thiazole synthesis was the Hantzsch thiazole synthesis , a reaction that condenses an α-haloketone with a thioamide. youtube.comyoutube.com This method, discovered in the late 1800s, remains a robust and widely used strategy for accessing a variety of thiazole derivatives. youtube.com

The development of transition metal-catalyzed cross-coupling reactions in the latter half of the 20th century revolutionized the synthesis of many organic compounds, including alkynones. The Sonogashira coupling , a palladium- and copper-catalyzed reaction between a terminal alkyne and an aryl or vinyl halide, has become a go-to method for forming carbon-carbon bonds to sp-hybridized carbons. libretexts.orgnih.gov This reaction's mild conditions and high functional group tolerance have made the synthesis of complex alkynones, including those bearing heterocyclic substituents, more accessible. The application of Sonogashira coupling to the synthesis of highly conjugated systems has also been pivotal in the field of materials chemistry. libretexts.org

Overview of Current Research Trends in the Functionalization of Alkynone and Thiazole Systems

Contemporary research continues to expand the synthetic utility of both alkynone and thiazole systems. For thiazoles, efforts are focused on developing more efficient and environmentally benign synthetic methods, including one-pot and multicomponent reactions. researchgate.netnih.govacgpubs.org The direct functionalization of pre-existing thiazole rings through C-H activation is also a significant area of investigation, offering more atom-economical routes to novel derivatives.

In the realm of alkynones, research is geared towards expanding their reactivity in catalytic processes. They are recognized as versatile building blocks in cycloaddition reactions for the synthesis of various heterocycles. rsc.orgnih.gov Furthermore, novel catalytic systems are being developed to enhance the efficiency and scope of ynone synthesis itself, including copper-free Sonogashira couplings and the use of α,β-ynones as ligands in catalytic reactions. nih.govrsc.org The exploration of multicomponent reactions involving alkynes continues to be a fruitful area for the rapid generation of molecular diversity. rsc.org

Academic Rationale and Scope for Investigating 1-(1,3-thiazol-5-yl)but-2-yn-1-one

The specific compound This compound represents a unique molecular architecture that has not been extensively studied. The academic rationale for its investigation is rooted in the potential for this molecule to serve as a versatile building block in both medicinal chemistry and materials science.

The combination of a biologically relevant thiazole scaffold with a reactive alkynone functionality suggests that this compound could be a precursor to a variety of novel heterocyclic structures through subsequent chemical transformations. For instance, the alkynone moiety can readily participate in cycloaddition reactions to form new fused or appended ring systems. nih.govresearchgate.net Given the diverse pharmacological activities associated with thiazole derivatives, novel compounds derived from this compound are promising candidates for drug discovery programs.

From a materials science perspective, the conjugated system of the thiazolyl ynone could be extended through further coupling reactions, leading to the creation of novel organic electronic materials with interesting photophysical properties.

To illustrate the synthetic accessibility of the core components of the target molecule, the following data tables provide representative examples of thiazole and ynone syntheses from the literature.

Table 1: Representative Synthesis of Thiazole Derivatives

Starting Material 1Starting Material 2ProductYield (%)Reference
2-BromoacetophenoneThiourea2-Amino-4-phenylthiazole99 youtube.com
3-(2-Bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-oneThiosemicarbazide (B42300)4-Hydroxy-3-(2-hydrazinylthiazol-4-yl)-6-methyl-pyran-2-oneGood acgpubs.org
α-HaloketoneThioamideSubstituted ThiazoleHigh youtube.com

Table 2: Representative Synthesis of Ynones via Sonogashira Coupling

Aryl/Vinyl HalideTerminal AlkyneProductYield (%)Catalyst SystemReference
Aryl IodidePhenylacetyleneAryl Phenyl KetoneSatisfactory to highPd-catalyst, CuI nih.gov
Cinnamic Triazine EsterPhenylacetylene(E)-1,5-diphenylpent-1-en-4-yn-3-one93Pd-catalyst mdpi.com
Acyl HalideTerminal AlkyneYnoneHighPd-nanocatalyst nih.gov

Properties

CAS No.

2648948-23-4

Molecular Formula

C7H5NOS

Molecular Weight

151.2

Purity

95

Origin of Product

United States

Strategic Synthesis and Methodological Innovation for 1 1,3 Thiazol 5 Yl but 2 Yn 1 One

Retrosynthetic Analysis and Key Disconnections for Thiazolyl Alkynone Architectures

Retrosynthetic analysis is a technique used to plan a synthesis by working backward from the target molecule to simpler, commercially available starting materials. amazonaws.comslideshare.netresearchgate.net For 1-(1,3-thiazol-5-yl)but-2-yn-1-one, the primary disconnection breaks the bond between the thiazole (B1198619) ring and the carbonyl group, and the bond between the carbonyl carbon and the alkyne. This approach identifies two key fragments: a 1,3-thiazol-5-yl synthon and a but-2-ynoyl synthon. This strategy allows for the separate and efficient synthesis of each component before their final coupling.

The key disconnections are:

C(5)-C(carbonyl) bond: This disconnection separates the thiazole ring from the ketone functionality. This suggests a reaction where a 5-substituted thiazole derivative is coupled with a but-2-ynoyl equivalent.

C(carbonyl)-C(alkyne) bond: This break points towards a coupling reaction between a thiazole-5-carbonyl derivative and a propyne (B1212725) equivalent.

These disconnections lead to two primary synthetic routes. The first involves the preparation of a 5-lithiated or 5-organometallic thiazole species, which can then react with an activated form of but-2-ynoic acid. The second, and often more practical approach, involves the coupling of a pre-formed thiazole-5-carboxylic acid derivative with a terminal alkyne like propyne.

Advanced Approaches to the 1,3-Thiazol-5-yl Moiety

The 1,3-thiazole ring is a common scaffold in many biologically active compounds. researchgate.netnih.govbepls.comresearchgate.net Its synthesis and functionalization are well-established fields in organic chemistry.

Regioselective Functionalization of 1,3-Thiazole Rings

Direct functionalization of a pre-existing thiazole ring at the C5 position is a highly efficient strategy. The thiazole ring exhibits distinct reactivity at its different positions. While the C2 position is the most acidic and readily deprotonated, selective functionalization at C5 can be achieved under specific conditions.

Recent advancements have focused on transition-metal-catalyzed C-H activation to directly introduce functional groups at the C5 position, avoiding the need for pre-functionalized thiazoles. For instance, copper-catalyzed arylation of thiazolo[3,2-b]-1,2,4-triazoles at the C5 position has been demonstrated to proceed with high regioselectivity and yield. nih.gov While this specific example involves a fused thiazole system, the underlying principles of directing group-assisted or inherent electronic bias-driven C-H functionalization can be applied to simpler thiazoles.

Spin-density analysis of photoexcited thiazole derivatives has shown that the highest spin population can reside at the C5-position, suggesting a potential for radical-based functionalization at this site. acs.org

De Novo Synthesis Strategies for 1,3-Thiazole Precursors

Building the thiazole ring from acyclic precursors, known as de novo synthesis, offers a high degree of flexibility in introducing substituents at desired positions. The most prominent method for thiazole synthesis is the Hantzsch thiazole synthesis, which involves the condensation of an α-haloketone with a thioamide. bepls.commdpi.comacgpubs.org To obtain a 5-substituted thiazole suitable for our target molecule, one would start with an appropriately substituted α-haloketone.

Alternative one-pot strategies have been developed for the synthesis of highly functionalized thiazoles. acs.org For example, a three-component reaction of 2-mercaptobenzoxazoles, amines, and ketones, mediated by iodine/oxone, can lead to the formation of 2-iminothiazoline scaffolds which can be precursors to thiazoles. acs.org Another approach involves the reaction of N,N-diformylaminomethyl aryl ketones with phosphorus pentasulfide to yield 5-arylthiazoles. organic-chemistry.org

Methodologies for Constructing the But-2-yn-1-one Framework

Ynones are valuable synthetic intermediates due to their dual electrophilic and nucleophilic character. rsc.orgacs.org The but-2-yn-1-one fragment of the target molecule can be constructed through various modern synthetic methods.

Terminal Alkyne Derivatization and Carbonyl Formation

A common and straightforward approach to ynones involves the acylation of a terminal alkyne. acs.org This can be achieved by reacting a metal acetylide (e.g., lithium or copper acetylide) derived from propyne with a suitable acylating agent, such as an acyl chloride or an anhydride (B1165640) derived from thiazole-5-carboxylic acid.

Recent methods have focused on the direct use of carboxylic acids as the acyl source, which is a more atom-economical approach. rsc.orgacs.orgrsc.orgacs.org For example, a palladium/copper-catalyzed direct selective acyl Sonogashira cross-coupling of carboxylic acids with terminal alkynes has been developed. acs.orgacs.org Another method utilizes 2-chloroimidazolium chloride as an activation reagent for the coupling of carboxylic acids with terminal alkynes. rsc.orgrsc.orgrsc.org

Furthermore, copper-catalyzed α-C–H acyloxylation of carbonyl compounds using terminal alkynes as the acyloxy source has been reported, offering another potential route to the desired ynone structure. rsc.org

Transition Metal-Catalyzed Coupling Reactions for Alkynone Assembly

Transition metal-catalyzed reactions are powerful tools for the construction of carbon-carbon bonds, including the formation of the C(sp)-C(sp2) bond in ynones. nih.govscispace.comresearchgate.netmdpi.comacs.org The Sonogashira coupling, a palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, is a cornerstone of ynone synthesis. nih.gov In the context of our target molecule, this would involve coupling propyne with a 5-halothiazole derivative followed by oxidation, or more directly, coupling propyne with a thiazole-5-carbonyl chloride.

Modern variations of the Sonogashira reaction have been developed to be more efficient and environmentally friendly. These include copper-free conditions, the use of recyclable supported palladium catalysts, and performing the reaction under aerobic conditions at room temperature. acs.orgthieme-connect.comnih.gov For instance, a phosphane-free oxime-derived palladacycle has been shown to be an efficient precatalyst for the copper-free acylation of terminal alkynes with carboxylic acid chlorides. acs.org

The direct acyl Sonogashira cross-coupling of carboxylic acids with terminal alkynes, catalyzed by a Pd/Cu bimetallic system, provides a highly efficient and atom-economical route to ynones. acs.orgacs.org This method avoids the pre-formation of acyl chlorides and demonstrates high chemoselectivity and functional group tolerance. acs.orgacs.org

Below is a table summarizing various catalytic systems for ynone synthesis:

Catalyst SystemReactantsKey Features
Pd/Cu bimetallic catalysisCarboxylic acids and terminal alkynesDirect acyl Sonogashira cross-coupling, high atom economy. acs.orgacs.org
Phosphane-free oxime-derived palladacycleTerminal alkynes and carboxylic acid chloridesEfficient copper-free acylation. acs.org
CuI/Pd(PPh3)2Cl2 with 2-chloroimidazolium chlorideCarboxylic acids and terminal alkynesActivation of carboxylic acids for coupling. rsc.orgrsc.orgrsc.org
Polystyrene-supported Pd(0) complexAcyl chlorides and terminal alkynesRecyclable catalyst, copper- and solvent-free conditions. thieme-connect.com
Palladium-catalyzed C-N bond cleavageN-acylsaccharins and terminal alkynesNovel approach using amides as coupling partners. nih.gov

Optimized Procedures for the Union of Thiazole and Alkynone Subunits

The construction of this compound hinges on the efficient formation of a carbon-carbon bond between the C5 position of the thiazole ring and the butynone side chain. A plausible and effective synthetic strategy involves a two-step sequence: a palladium-catalyzed cross-coupling reaction to form the C-C bond, followed by the oxidation of a secondary alcohol to the desired ketone.

A likely pathway commences with a Sonogashira cross-coupling reaction between a 5-halo-1,3-thiazole (e.g., 5-iodo-1,3-thiazole) and a suitable four-carbon alkyne building block, such as 1-butyn-3-ol. This reaction is favored for its mild conditions and tolerance of various functional groups. organic-chemistry.orglibretexts.org The resulting intermediate, 1-(1,3-thiazol-5-yl)but-2-yn-1-ol, can then be oxidized to the target ynone, this compound.

The Sonogashira coupling is a powerful and widely used method for the formation of C(sp²)-C(sp) bonds, making it ideal for coupling an aryl or heteroaryl halide with a terminal alkyne. mdpi.com In the context of synthesizing this compound, the key is the chemoselective coupling of a 5-substituted thiazole with a butyne derivative.

The reaction typically employs a palladium(0) catalyst, often in conjunction with a copper(I) co-catalyst, and an amine base. organic-chemistry.org The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and minimizing side reactions, such as the homocoupling of the alkyne (Glaser-Hay coupling). d-nb.info

For the synthesis of the intermediate alcohol, 1-(1,3-thiazol-5-yl)but-2-yn-1-ol, a 5-halothiazole, such as 5-iodo-1,3-thiazole, would be reacted with 1-butyn-3-ol. The reaction conditions can be optimized based on established protocols for Sonogashira couplings of heterocyclic compounds. nih.gov

The subsequent oxidation of the secondary alcohol to the ketone is a critical step. Various oxidizing agents can be employed, and the choice depends on the desired selectivity and the tolerance of the thiazole ring to the reaction conditions. Reagents such as manganese dioxide (MnO₂), Dess-Martin periodinane (DMP), or Swern oxidation are commonly used for the oxidation of propargylic alcohols to ynones.

Table 1: Representative Conditions for Sonogashira Coupling of Heterocyclic Halides with Terminal Alkynes

EntryHeterocyclic HalideAlkyneCatalyst / Co-catalystBaseSolventYield (%)
15-IodouracilPropargyl alcoholPdCl₂(PPh₃)₂ / CuIEt₃NDMF38-53
23,5-disubstituted-4-iodoisoxazolePhenylacetylenePd(PPh₃)₂Cl₂Et₃NTolueneup to 98
32-Chloro-5-iodopyridinePhenylacetylene(PPh₃)₂PdCl₂---[TBP][4EtOV]72

This table presents representative data from the literature for similar reactions and is intended for illustrative purposes. mdpi.comnih.govresearchgate.net

Green Chemistry and Sustainable Synthesis Considerations

In recent years, significant efforts have been made to develop more environmentally benign methods for chemical synthesis. For the production of this compound, several green chemistry principles can be applied, particularly to the Sonogashira coupling step.

One key area of improvement is the replacement of traditional volatile organic solvents (VOCs) with greener alternatives. Research has shown that Sonogashira reactions can be effectively carried out in water, ionic liquids, or bio-derived solvents like γ-valerolactone (GVL). beilstein-journals.org The use of water as a solvent is particularly attractive due to its low cost, non-toxicity, and non-flammability.

The principles of atom economy can be further addressed by employing one-pot or multicomponent reactions where feasible, which reduce the number of synthetic steps and purification stages.

Table 2: Green Solvents for Sonogashira Coupling Reactions

SolventCharacteristics
WaterNon-toxic, non-flammable, inexpensive. Often requires a phase-transfer catalyst.
γ-Valerolactone (GVL)Bio-derived, biodegradable, low toxicity.
Ionic LiquidsLow vapor pressure, high thermal stability. Can act as both solvent and catalyst ligand.

This table highlights some green solvent alternatives for the Sonogashira coupling reaction. beilstein-journals.org

Stereocontrol and Enantioselective Synthesis Pathways (if applicable to chiral derivatives)

The parent molecule, this compound, is achiral and therefore does not require stereocontrol during its synthesis. However, if a chiral center were to be introduced into the molecule, for example, by modifying the butynone side chain, enantioselective synthesis pathways would become crucial.

For instance, if a chiral alcohol derivative of the butynone side chain were desired, its synthesis could be achieved through asymmetric reduction of a corresponding prochiral ketone or through the use of a chiral starting material. The stereochemistry of such a derivative would be critical for its potential biological activity, as enantiomers often exhibit different pharmacological profiles.

The synthesis of chiral thiazole-containing molecules is an active area of research. Methods for achieving stereocontrol include the use of chiral auxiliaries, chiral catalysts, and enzymatic resolutions. While not directly applicable to the synthesis of the parent compound, these strategies would be essential for the development of chiral analogues of this compound.

Scalability and Process Development for Research-Scale Production

The transition of a synthetic route from a laboratory-scale to a research-scale production requires careful consideration of several factors to ensure safety, efficiency, and reproducibility. For the synthesis of this compound, both the Sonogashira coupling and the subsequent oxidation step present specific challenges and opportunities for process optimization.

For the Sonogashira coupling, key considerations for scalability include:

Catalyst Loading and Removal: Minimizing the amount of palladium catalyst is crucial for cost-effectiveness. Efficient methods for removing residual palladium from the product are also necessary, especially for pharmaceutical applications. Techniques such as extraction with aqueous solutions of chelating agents or the use of scavengers can be employed.

Reaction Monitoring: Close monitoring of the reaction progress is essential to determine the optimal reaction time and to minimize the formation of impurities.

Heat Transfer and Mixing: As the reaction scale increases, efficient heat transfer and mixing become more critical to maintain a consistent reaction temperature and to avoid localized overheating, which can lead to side reactions.

For the oxidation step, the choice of a scalable and safe oxidizing agent is paramount. While reagents like Dess-Martin periodinane are effective on a small scale, their use in larger quantities can be problematic due to their potential instability. Alternative, more scalable oxidation methods, such as those using hypochlorite-based reagents or catalytic aerobic oxidation, may be more suitable for research-scale production.

Process safety is a primary concern. A thorough risk assessment of all reagents, intermediates, and reaction conditions is necessary before scaling up the synthesis. This includes evaluating the thermal stability of intermediates and the potential for runaway reactions.

Fundamental Chemical Reactivity and Mechanistic Pathways of 1 1,3 Thiazol 5 Yl but 2 Yn 1 One

Electrophilic and Nucleophilic Reactivity of the Alkynone System

The alkynone (or ynone) moiety is a powerful and versatile functional group in organic synthesis. It is characterized by a ketone conjugated with a carbon-carbon triple bond. This conjugation results in a highly polarized system, rendering the β-carbon atom electrophilic and susceptible to attack by nucleophiles. The carbonyl carbon is also an electrophilic center, while the alkyne can participate in various cycloaddition reactions.

Conjugate Addition Reactions (e.g., Michael Additions)

The electron-withdrawing nature of the carbonyl group makes the triple bond of the alkynone system in 1-(1,3-thiazol-5-yl)but-2-yn-1-one an excellent Michael acceptor. This allows for the 1,4-conjugate addition of a wide array of nucleophiles.

Mechanism: The reaction is initiated by the attack of a nucleophile on the electrophilic β-carbon of the alkyne. This leads to the formation of a resonance-stabilized enolate intermediate, which is subsequently protonated to yield the final addition product.

Nucleophiles: A variety of nucleophiles can be employed in these reactions, including:

Thiols: Thiols are soft nucleophiles that readily add to the alkynone system. This reaction is often highly efficient and stereoselective, typically yielding the (Z)-enone isomer. Studies have shown that thiols are generally less reactive than alcohols but can exhibit greater stereoselectivity. rsc.org

Amines: Primary and secondary amines are common nucleophiles for the conjugate addition to alkynones, leading to the formation of β-enaminones. These products are valuable intermediates in the synthesis of various heterocyclic compounds.

Alcohols: The addition of alcohols (O-nucleophiles) to alkynones produces alkoxy-substituted enones.

Organometallic Reagents: Soft organometallic reagents, such as organocuprates, can also participate in conjugate addition to provide carbon-carbon bond formation at the β-position.

A representative table of Michael addition reactions with related ynone systems is provided below.

NucleophileProduct TypeTypical Conditions
Thiol (R-SH)β-ThioenoneBase catalyst (e.g., Et3N), Room Temperature
Amine (R2NH)β-EnaminoneNeat or in a polar solvent, Room Temperature
Alcohol (R-OH)β-AlkoxyenoneAcid or base catalysis
Organocuprate (R2CuLi)β-Alkylated enoneAnhydrous ether solvent, Low Temperature

Cycloaddition Chemistry (e.g., [2+2], [4+2])

The activated triple bond of the alkynone system can participate as a 2π component in various cycloaddition reactions, providing access to complex cyclic and heterocyclic structures.

[4+2] Cycloaddition (Diels-Alder Reaction): The alkynone can act as a dienophile in Diels-Alder reactions with a variety of dienes. The presence of the electron-withdrawing thiazolylcarbonyl group enhances the dienophilic character of the alkyne. These reactions are a powerful tool for constructing six-membered rings. For instance, the reaction of an alkynone with a substituted diene can lead to highly functionalized cyclic systems. The combination of thiazole (B1198619) and thiopyran cycles in a condensed system is a known strategy for creating selective biotargets. ump.edu.pl

[3+2] Cycloaddition: 1,3-Dipolar cycloadditions are also common for alkynones. Reagents like azides, nitrile oxides, and diazomethanes can react with the alkyne to form five-membered heterocycles. For example, the reaction with an azomethine ylide can afford spiro-compounds in a stereoselective manner. mdpi.com

[2+2] Cycloaddition: Photochemical [2+2] cycloadditions with alkenes can yield cyclobutene (B1205218) derivatives, although this is a less common reaction pathway compared to conjugate additions and [4+2] cycloadditions.

Intramolecular Cyclizations and Cascade Reactions

The dual functionality of this compound, with reactive sites on both the alkynone and the thiazole ring, makes it an ideal substrate for intramolecular cyclizations and cascade reactions. These reactions can be triggered by the initial attack of a nucleophile, followed by a series of subsequent bond-forming events.

For example, an intramolecular reaction could be initiated by a nucleophilic atom from a substituent on the thiazole ring attacking the electrophilic alkyne. This can lead to the formation of fused heterocyclic systems. Research on related systems has demonstrated that such intramolecular cycloadditions can proceed under mild thermal conditions to provide cycloadducts in excellent yields. nih.gov Cascade reactions involving carbolithiation and subsequent cyclization have also been developed for related diene systems, highlighting the potential for complex molecule synthesis from unsaturated precursors. acs.org

Reactivity Profile of the 1,3-Thiazole Heterocycle

The 1,3-thiazole ring is an aromatic heterocycle containing sulfur and nitrogen atoms. researchgate.netresearchgate.net Its reactivity is influenced by the electron-donating effect of the sulfur atom and the electron-withdrawing effect of the nitrogen atom. This makes the ring generally electron-rich, but with specific sites being more susceptible to either electrophilic or nucleophilic attack. The proton at the C2 position of the thiazole ring is notably acidic and can be removed by a strong base, making this position a site for nucleophilic attack. mdpi.com

Aromatic Substitution Reactions (Electrophilic and Nucleophilic)

The thiazole ring can undergo both electrophilic and nucleophilic aromatic substitution, with the position of substitution depending on the reaction conditions and the nature of the substituent already present.

Electrophilic Aromatic Substitution (EAS): The thiazole ring is generally less reactive towards electrophiles than benzene (B151609) due to the electron-withdrawing imine nitrogen. However, substitution is possible, often requiring harsh conditions. The electron-donating sulfur atom directs electrophiles primarily to the C5 position, which is the most electron-rich carbon. Since the C5 position in the title compound is already substituted, electrophilic attack would likely target the C4 position, although this is less favored. Common EAS reactions include nitration, sulfonation, and halogenation. youtube.com

Nucleophilic Aromatic Substitution (NAS): Nucleophilic attack is generally directed to the C2 position, which is the most electron-deficient carbon due to its proximity to both heteroatoms. Halogenated thiazoles, particularly at the C2 or C5 position, are excellent substrates for SNAr reactions. For instance, 4-tosyl-2-phenyl-5-chloro-1,3-thiazole has been shown to react regioselectively with various nucleophiles, resulting in the displacement of the chloride ion. researchgate.net

PositionReactivity Toward ElectrophilesReactivity Toward NucleophilesRationale
C2DeactivatedActivatedFlanked by electronegative N and S atoms; acidic proton. mdpi.com
C4Activated (less than C5)DeactivatedAdjacent to S, but further from N.
C5ActivatedDeactivatedMost electron-rich position due to the influence of the S atom.

Ring-Opening and Rearrangement Processes

Under certain conditions, the thiazole ring can undergo ring-opening reactions. This can be initiated by nucleophilic attack, particularly at the C2 position, or by strong bases which can deprotonate the C2 position leading to ring cleavage. For example, treatment of certain thiazolium salts with a strong base can lead to the formation of a transient carbene, which can then undergo further reactions or rearrangements. Hydrolysis of related thiazolidine (B150603) derivatives can also proceed via a ring-opening mechanism. acs.org Furthermore, some thiazole derivatives have been observed to undergo Dimroth rearrangement, which involves the migration of substituents between positions 2 and 3 of the ring system. ump.edu.pl

Chemo-, Regio-, and Stereoselectivity in Complex Reaction Environments

The reactivity of this compound would be dictated by the interplay between the electrophilic ynone functionality and the nucleophilic and aromatic character of the thiazole ring. Ynones are known Michael acceptors, susceptible to attack at the β-alkynyl carbon. researchgate.net The regioselectivity of such additions can often be controlled by the nature of the nucleophile and the reaction conditions. researchgate.net In the context of this compound, the thiazole ring itself could act as an internal nucleophile under certain conditions, potentially leading to cyclization reactions. The stereoselectivity of reactions, particularly additions across the alkyne, would be a key aspect to investigate, potentially guided by chiral catalysts or auxiliaries. mdpi.com

Transition Metal-Catalyzed Transformations Involving this compound

Transition metal catalysis offers a vast playground for the functionalization of molecules like this compound. mdpi.com

Cross-Coupling Reactions at the Thiazole or Alkynone Moiety

The thiazole ring possesses several positions amenable to cross-coupling reactions. The C2 and C4 positions are generally more reactive towards electrophilic substitution, while the C5 position, where the butynone moiety is attached, can also participate in coupling reactions, often requiring specific activation. researchgate.net Palladium-catalyzed reactions such as Suzuki, Stille, and Heck couplings are standard methods for forming carbon-carbon bonds at halogenated thiazole positions. mdpi.commdpi.com It is conceivable that if a leaving group were present on the thiazole ring of this compound, it could undergo such cross-coupling reactions. The alkynone part can also engage in various transition-metal-catalyzed processes, including Sonogashira coupling at the terminal alkyne if the methyl group were replaced by hydrogen. researchgate.net

Cyclization Reactions Initiated by Metal Catalysis

Metal-catalyzed cyclization reactions are a powerful tool in organic synthesis. mdpi.com For this compound, a π-acidic metal catalyst could activate the alkyne towards nucleophilic attack. If a suitable nucleophile is tethered to the thiazole ring or introduced intermolecularly, a variety of cyclization pathways could be envisioned, leading to complex heterocyclic systems. The nitrogen and sulfur atoms of the thiazole ring could also act as coordinating atoms for the metal catalyst, influencing the course of the reaction.

Radical and Single-Electron Transfer Chemistry

Ynones are known to participate in radical reactions. researchgate.net Radical addition to the alkyne is a common pathway. For this compound, radical species could be generated photochemically or through the use of radical initiators. The thiazole moiety itself can be involved in radical processes. For instance, some thiazole derivatives have been shown to act as photochemical sources of hydroxyl radicals. nih.gov Single-electron transfer (SET) processes could also play a role, potentially leading to the formation of radical ions and subsequent cyclization or coupling reactions.

Kinetic and Spectroscopic Investigations for Mechanistic Elucidation

To understand the specific reaction mechanisms of this compound, detailed kinetic and spectroscopic studies would be essential. Techniques such as NMR spectroscopy (¹H, ¹³C), mass spectrometry, and X-ray crystallography would be vital for characterizing reactants, intermediates, and products. mdpi.com In-situ monitoring of reactions using techniques like ReactIR or stopped-flow kinetics could provide valuable data on reaction rates and the influence of various parameters. Computational studies, such as Density Functional Theory (DFT) calculations, would also be invaluable for modeling reaction pathways and understanding the underlying electronic effects that govern selectivity. mdpi.com

Advanced Spectroscopic and Structural Characterization of 1 1,3 Thiazol 5 Yl but 2 Yn 1 One

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

High-Resolution Nuclear Magnetic Resonance (NMR) is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. For 1-(1,3-thiazol-5-yl)but-2-yn-1-one, both ¹H and ¹³C NMR would provide definitive evidence for its structure.

¹H NMR Spectroscopy: The ¹H NMR spectrum is expected to show three distinct signals corresponding to the different proton environments in the molecule.

Thiazole (B1198619) Protons: The 1,3-thiazole ring has two protons. The proton at the C2 position (H-2) is anticipated to appear as a singlet at the most downfield position, likely in the range of δ 8.8-9.0 ppm, due to the influence of both adjacent heteroatoms. The proton at the C4 position (H-4) would also be a singlet, appearing slightly upfield, estimated around δ 8.2-8.5 ppm. chemicalbook.comspectrabase.com

Methyl Protons: The methyl group (CH₃) attached to the alkyne is expected to produce a sharp singlet at approximately δ 2.1-2.3 ppm.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum would account for all eight carbon atoms in the molecule, with chemical shifts indicative of their electronic environment.

Carbonyl Carbon: The ketone carbonyl carbon (C=O) is expected to be the most downfield signal, typically appearing in the range of δ 175-185 ppm.

Thiazole Carbons: The three carbons of the thiazole ring would have characteristic shifts. The C2 carbon, situated between the nitrogen and sulfur atoms, would be the most downfield of the three, predicted around δ 150-155 ppm. The C4 and C5 carbons are expected to resonate around δ 140-145 ppm and δ 120-125 ppm, respectively. mdpi.comresearchgate.net

Alkyne Carbons: The two sp-hybridized carbons of the alkyne moiety (C≡C) would appear in the characteristic range of δ 80-95 ppm.

Methyl Carbon: The methyl carbon (CH₃) would be the most upfield signal, expected around δ 4-6 ppm.

Two-dimensional NMR techniques, such as HSQC and HMBC, would be employed to correlate the proton and carbon signals, confirming the connectivity between the thiazole ring, the carbonyl group, and the butynyl chain.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Predicted ¹H NMR DataPredicted ¹³C NMR Data
ProtonChemical Shift (δ, ppm)CarbonChemical Shift (δ, ppm)
H-2 (thiazole)~8.9C=O~180
H-4 (thiazole)~8.3C2 (thiazole)~153
-CH₃~2.2C4 (thiazole)~142
C5 (thiazole)~122
-C≡C-CH₃~90
-C≡C-CH₃~85
-CH₃~5

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis and Molecular Symmetry

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is crucial for identifying the functional groups within a molecule.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be dominated by several key absorption bands.

C=O Stretch: A very strong and sharp absorption band is expected for the carbonyl (C=O) stretching vibration. Due to conjugation with both the alkyne and the thiazole ring, this peak is predicted to appear at a lower wavenumber than a simple aliphatic ketone, likely in the range of 1650-1670 cm⁻¹. orgchemboulder.compg.edu.pl

C≡C Stretch: The carbon-carbon triple bond (C≡C) of the internal alkyne will show a stretching vibration. This absorption is typically of weak to medium intensity and is expected in the 2200-2250 cm⁻¹ region. orgchemboulder.comlibretexts.org

C-H Stretches: Aromatic C-H stretching from the thiazole ring would appear just above 3000 cm⁻¹, while the aliphatic C-H stretching from the methyl group would be just below 3000 cm⁻¹. libretexts.org

Fingerprint Region: The region below 1500 cm⁻¹ would contain complex vibrations characteristic of the thiazole ring (C=N and C-S stretching) and C-H bending modes, providing a unique "fingerprint" for the molecule. libretexts.org

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR, particularly for non-polar bonds. The C≡C triple bond stretch, which is often weak in the IR spectrum, would be expected to give a strong signal in the Raman spectrum. researchgate.net Similarly, the symmetric vibrations of the thiazole ring would be readily observable. rsc.org The combination of IR and Raman data allows for a more complete analysis of the molecule's vibrational modes.

Table 2: Predicted Characteristic Vibrational Frequencies

Functional GroupVibrational ModePredicted IR Frequency (cm⁻¹)Expected IR IntensityExpected Raman Intensity
Thiazole C-HStretch3100-3050MediumMedium
Methyl C-HStretch2950-2850MediumMedium
Alkyne C≡CStretch2250-2200Weak-MediumStrong
Ketone C=OStretch1670-1650StrongMedium
Thiazole RingC=N/C=C Stretch1600-1450MediumMedium

High-Resolution Mass Spectrometry for Precise Molecular Formula Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is indispensable for determining the exact molecular weight and, consequently, the precise molecular formula of a compound. nih.gov For this compound (C₈H₅NOS), HRMS would confirm the elemental composition by measuring the mass of the molecular ion [M+H]⁺ with high accuracy.

Beyond molecular formula confirmation, MS/MS fragmentation analysis would reveal key structural features. nih.gov Expected fragmentation pathways would include:

α-Cleavage: Cleavage of the bond between the carbonyl group and the thiazole ring, or between the carbonyl and the alkyne, leading to characteristic fragment ions.

McLafferty Rearrangement: While not possible for this specific structure, related rearrangements could occur depending on the ionization method.

Ring Fragmentation: The thiazole ring itself could undergo characteristic cleavage, losing fragments such as HCN or C₂H₂S.

Analysis of these fragmentation patterns provides corroborating evidence for the proposed structure derived from NMR and IR data.

X-ray Crystallography for Solid-State Molecular Geometry and Intermolecular Interactions

Should a suitable single crystal of this compound be grown, single-crystal X-ray diffraction would provide an unambiguous determination of its three-dimensional structure in the solid state. mdpi.comnih.gov This technique yields precise data on bond lengths, bond angles, and torsional angles.

Key structural insights from X-ray crystallography would include:

Conformation: Determining the relative orientation of the thiazole ring and the ynone side chain. It would reveal whether the C5-C(O) bond allows for a planar conformation between the ring and the carbonyl group, which would maximize electronic conjugation.

Bond Geometries: Confirming the planarity of the thiazole ring and the linear geometry of the C-C≡C-C unit. acs.orgnih.gov

Intermolecular Interactions: Identifying any significant non-covalent interactions, such as hydrogen bonding (if co-crystallized with a solvent) or π-π stacking between thiazole rings, which govern the crystal packing and solid-state properties. acs.org

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence) for Electronic Transitions and Conjugation Effects

UV-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The structure of this compound features an extended conjugated system encompassing the thiazole ring, the carbonyl group, and the alkyne. This conjugation is expected to result in absorption in the UV region. youtube.comlibretexts.org

π → π Transitions:* Strong absorption bands corresponding to π → π* transitions are predicted. The extensive conjugation lowers the HOMO-LUMO energy gap, shifting the absorption maximum (λ_max) to longer wavelengths compared to the individual chromophores. A λ_max in the range of 250-300 nm would be anticipated. fiveable.meyoutube.com

n → π Transitions:* A weaker absorption band at a longer wavelength, corresponding to the forbidden n → π* transition of the carbonyl group's non-bonding electrons, may also be observed, potentially above 300 nm.

Fluorescence spectroscopy would measure the emission of light after electronic excitation. While not all conjugated molecules are fluorescent, the rigid structure of the thiazole and alkyne components could potentially lead to emissive properties, which would be highly dependent on the specific electronic structure and solvent environment.

Advanced Chiroptical Spectroscopy (e.g., CD, ORD) for Stereochemical Confirmation (if applicable to derivatives)

Chiroptical techniques such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) are used to study chiral molecules. The parent compound, this compound, is achiral and therefore would not show any CD or ORD signal. However, if chiral centers were introduced into the molecule, for example, by derivatization at the methyl group or through the synthesis of chiral analogues, these techniques would be essential for determining the absolute configuration and studying stereochemical properties.

In-Situ Spectroscopic Techniques for Reaction Monitoring and Intermediate Detection

Modern chemical synthesis increasingly relies on in-situ spectroscopic methods to monitor reaction progress in real-time, providing valuable kinetic data and insight into reaction mechanisms. spectroscopyonline.comacs.org Techniques like in-situ IR, Raman, or NMR could be applied to the synthesis of this compound. researchgate.netacs.org For instance, during a coupling reaction to form the final product, one could monitor the disappearance of the vibrational bands of starting material functional groups and the concurrent appearance of the characteristic C=O (≈1660 cm⁻¹) and C≡C (≈2230 cm⁻¹) stretches of the product. This allows for precise determination of reaction endpoints, optimization of reaction conditions, and the potential detection of transient intermediates that would be missed by traditional offline analysis. mdpi.comnih.gov

Computational Chemistry and Theoretical Investigations of 1 1,3 Thiazol 5 Yl but 2 Yn 1 One

Quantum Chemical Calculations of Electronic Structure and Bonding

Quantum chemical calculations are fundamental to understanding the electronic architecture of a molecule. arxiv.org These methods solve approximations of the Schrödinger equation to determine the distribution of electrons within the molecule, which in turn governs its chemical behavior and bonding characteristics. arxiv.org For a molecule like 1-(1,3-thiazol-5-yl)but-2-yn-1-one, these calculations can reveal the interplay between the electron-rich thiazole (B1198619) ring, the electrophilic carbonyl group, and the linear but-2-yn-1-one chain.

Frontier Molecular Orbital (FMO) theory is a key component of computational analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.org The HOMO represents the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital most likely to accept electrons, acting as an electrophile. libretexts.org The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net A small energy gap suggests that the molecule is more reactive and easily polarizable, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net

For thiazole-containing compounds, FMO analysis helps to pinpoint the regions of nucleophilic and electrophilic attack. semanticscholar.org In this compound, the HOMO is expected to be distributed over the thiazole ring, particularly the sulfur and nitrogen atoms, while the LUMO is likely concentrated on the conjugated system of the but-2-yn-1-one moiety, especially the carbonyl carbon. The distribution of these orbitals dictates how the molecule interacts with other reagents. researchgate.net

Various reactivity descriptors derived from the energies of the HOMO and LUMO can be calculated to quantify the molecule's reactivity.

Table 1: Global Reactivity Descriptors from FMO Analysis

DescriptorFormulaDescription
Energy Gap (ΔE) ELUMO - EHOMOIndicates chemical reactivity and kinetic stability. researchgate.net
Ionization Potential (I) -EHOMOThe energy required to remove an electron.
Electron Affinity (A) -ELUMOThe energy released when an electron is added.
Chemical Potential (μ) (EHOMO + ELUMO) / 2Measures the escaping tendency of electrons from an equilibrium system.
Global Hardness (η) (ELUMO - EHOMO) / 2Measures the resistance to change in electron distribution. researchgate.net
Global Softness (S) 1 / (2η)The reciprocal of hardness; indicates high polarizability. researchgate.net
Electrophilicity Index (ω) μ² / (2η)Measures the propensity of a species to accept electrons.

This table illustrates the types of reactivity descriptors that can be calculated from Frontier Molecular Orbital energies.

The distribution of electron density in a molecule is rarely uniform. A Molecular Electrostatic Potential (MEP) map is a valuable visualization tool that illustrates the charge distribution and is used to predict how a molecule will interact with other species. researchgate.net The MEP is plotted onto the molecule's surface, using a color scale to denote different potential values.

Red regions indicate areas of negative electrostatic potential, which are rich in electrons and susceptible to electrophilic attack. In this compound, these areas are expected around the oxygen atom of the carbonyl group and the nitrogen atom of the thiazole ring. researchgate.netresearchgate.net

Blue regions represent positive electrostatic potential, which are electron-deficient and prone to nucleophilic attack. These are typically found around hydrogen atoms. researchgate.net

Green regions denote areas of neutral or near-zero potential.

The MEP map provides a comprehensive picture of the molecule's polarity and is instrumental in understanding intermolecular interactions, such as hydrogen bonding and docking with biological targets. researchgate.net

Density Functional Theory (DFT) Studies of Ground State Properties

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of molecules based on the electron density rather than the complex many-electron wavefunction. espublisher.comresearchgate.net It offers a good balance between accuracy and computational cost, making it a practical tool for studying the ground state properties of medium-sized organic molecules like this compound.

Before any properties can be accurately predicted, the most stable three-dimensional structure of the molecule must be determined. Geometry optimization is the process of finding the molecular structure with the minimum energy on the potential energy surface. researchgate.net Using DFT methods, such as the popular B3LYP functional, the bond lengths, bond angles, and dihedral angles of this compound can be calculated. nih.gov

For flexible molecules, a conformational analysis is necessary to explore the different spatial arrangements (conformers) that arise from rotation around single bonds. By calculating the relative energies of these conformers, the most stable, low-energy conformation can be identified, which is crucial for predicting other molecular properties accurately. For this compound, the key rotational freedom is around the single bond connecting the thiazole ring and the carbonyl group.

Table 2: Illustrative Optimized Geometrical Parameters

ParameterBond/AngleTypical Calculated Value (DFT/B3LYP)
Bond Length (Å) C=O~1.21 Å
C≡C~1.20 Å
C-S (thiazole)~1.72 - 1.76 Å
C=N (thiazole)~1.32 Å
**Bond Angle (°) **Thiazole-C-O~120°
C-C≡C~178°

Note: This table provides typical bond lengths and angles for similar functional groups and is for illustrative purposes. Actual values would be determined via specific calculations for the title compound.

Once the optimized geometry is obtained, theoretical vibrational frequencies can be calculated. mdpi.com These calculations predict the frequencies of the fundamental modes of molecular vibration, which correspond to the absorption peaks observed in infrared (IR) and Raman spectroscopy. scialert.net Comparing the calculated spectrum with an experimental one can help confirm the molecular structure and aid in the assignment of spectral bands to specific vibrational modes (e.g., stretching, bending, rocking). researchgate.net

Calculated frequencies are often systematically higher than experimental values due to the harmonic approximation used in the calculations. researchgate.net Therefore, they are typically multiplied by a scaling factor to improve agreement with experimental data. nih.gov For this compound, key vibrational modes would include the C=O stretch, the C≡C stretch, and various C-H and thiazole ring vibrations. scialert.netresearchgate.net

Table 3: Characteristic Vibrational Frequencies

Functional GroupVibrational ModeTypical Frequency Range (cm⁻¹)
Alkyne (C≡C) Stretching2100 - 2260
Carbonyl (C=O) Stretching1650 - 1700
Thiazole Ring Ring Stretching1300 - 1600 researchgate.net
Aromatic C-H Stretching3000 - 3100 nih.gov

This table shows generally accepted frequency ranges for the functional groups present in the title compound.

Reaction Mechanism Elucidation via Transition State Theory

Computational chemistry is a powerful tool for investigating the pathways of chemical reactions. nih.gov For reactions involving this compound, such as nucleophilic additions to the carbonyl or alkyne groups, DFT calculations can be used to map out the entire reaction coordinate. This involves identifying and calculating the energies of reactants, products, any intermediates, and, most importantly, the transition states (TS). rsc.org

A transition state is the highest energy point along the reaction pathway, representing the energy barrier that must be overcome for the reaction to proceed. rsc.org According to Transition State Theory, the rate of a reaction is determined by the height of this energy barrier (the activation energy). By locating the TS and confirming it with a frequency calculation (a transition state has exactly one imaginary frequency), the activation energy can be determined, providing insight into the reaction's feasibility and kinetics. nih.gov This approach allows for the comparison of different possible reaction mechanisms to determine the most likely pathway. rsc.orgsciepub.com

Potential Energy Surface Mapping and Activation Energy Barriers

The potential energy surface (PES) is a fundamental concept in chemistry, representing the energy of a molecule as a function of its geometry. libretexts.orgmuni.cz For this compound, mapping the PES is critical for identifying stable conformers, transition states, and reaction pathways. Theoretical calculations, often employing density functional theory (DFT), are used to explore the conformational landscape arising from the rotation around the single bonds.

Research into related α-alkynone systems suggests that these molecules can undergo complex cyclization reactions. rsc.org Ab initio calculations on model alkynones indicate that the conversion of a vinylidene intermediate into a cyclic product is often the rate-determining step. rsc.org While specific activation energy barriers for this compound have not been detailed in the available literature, studies on similar heterocyclic and alkynic structures provide a framework for estimating these values. The energy barriers for key reactions, such as cycloadditions or rearrangements, dictate the kinetic stability and synthetic accessibility of various products.

Table 1: Hypothetical Activation Energies for Reactions of this compound (Note: This data is illustrative and based on general principles, as specific experimental or computational values for this compound are not publicly available.)

Reaction Type Theoretical Method Estimated Activation Energy (kcal/mol)
[3+2] Cycloaddition DFT (B3LYP/6-31G*) 15-25
Isomerization to Allene MP2/cc-pVTZ 30-40
Nucleophilic Addition DFT (M06-2X/def2-TZVP) 10-20

Solvent Effects and Catalytic Cycle Modeling

The surrounding solvent medium can significantly influence the reaction rates and pathways of this compound. Computational models, such as the Polarizable Continuum Model (PCM), are employed to simulate these solvent effects. These models treat the solvent as a continuous dielectric medium, which can alter the energies of reactants, products, and transition states. For polar molecules like the target compound, polar solvents are expected to stabilize charged or highly polar transition states, potentially lowering activation barriers.

Catalytic cycles involving thiazole derivatives are of significant interest in organic synthesis. nih.gov While specific catalytic cycles involving this compound are not documented, theoretical modeling can be used to investigate potential catalytic transformations. For instance, modeling the interaction of the ynone functionality with a transition metal catalyst could reveal the mechanism of reactions like hydrogenation or cross-coupling. These models would detail the geometry and energy of each intermediate and transition state in the catalytic cycle.

Molecular Dynamics Simulations for Dynamic Behavior and Interactions

Molecular dynamics (MD) simulations provide a means to study the time-dependent behavior of this compound. nih.gov By solving Newton's equations of motion for the atoms in the molecule, MD simulations can reveal conformational changes, vibrational motions, and interactions with other molecules over time. nih.gov

For this compound, MD simulations could be used to understand its flexibility and how it might bind to a biological target, such as an enzyme active site. nih.gov Simulations in a water box, for example, would illustrate how the molecule interacts with surrounding water molecules, providing insights into its solubility and the stability of its hydration shell. Such simulations are invaluable for drug design, where understanding the dynamic fit of a ligand within a receptor is crucial. nih.gov

Prediction of Spectroscopic Properties from First Principles (e.g., NMR chemical shifts)

Computational methods can predict various spectroscopic properties of this compound from first principles. The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a particularly powerful application. Using methods like Gauge-Including Atomic Orbitals (GIAO), theoretical chemists can calculate the magnetic shielding of each nucleus, which can then be converted to chemical shifts.

These predicted spectra are invaluable for confirming the structure of newly synthesized compounds. nih.govresearchgate.net For this compound, predicted ¹H and ¹³C NMR spectra would show characteristic signals for the thiazole ring protons and carbons, as well as for the acetylenic and carbonyl carbons in the butynone chain. nih.gov Discrepancies between predicted and experimental spectra can point to incorrect structural assignments or unexpected conformational effects.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (Note: This data is illustrative and based on computational predictions for similar structures, as specific experimental or computational values for this compound are not publicly available.)

Atom Predicted Chemical Shift (ppm)
Thiazole C2 150-160
Thiazole C4 120-130
Thiazole C5 140-150
Carbonyl C 170-180
Acetylenic C (alpha to C=O) 80-90
Acetylenic C (beta to C=O) 70-80
Methyl C 5-15

Quantitative Structure-Reactivity Relationship (QSRR) Studies Based on Theoretical Descriptors

Quantitative Structure-Reactivity Relationship (QSRR) studies aim to find a mathematical relationship between the chemical structure of a series of compounds and their reactivity. For a set of related thiazolyl ynone derivatives, theoretical descriptors can be calculated to build a QSRR model. These descriptors can include electronic properties (e.g., HOMO/LUMO energies, atomic charges), steric properties (e.g., molecular volume), and topological indices.

A QSRR model for this class of compounds could predict their reactivity in a particular reaction, for example, their rate of reaction with a nucleophile. By correlating these descriptors with experimentally determined reaction rates, a predictive model can be developed. Such models are highly valuable in the rational design of new molecules with tailored reactivity. While no specific QSRR studies on this compound have been reported, the methodology has been successfully applied to other thiazole-containing compounds to predict their biological activity or chemical properties. nih.gov

Utility As a Chemical Building Block in Advanced Organic Synthesis and Materials Science

Precursor for the Synthesis of Novel Heterocyclic and Polycyclic Systems

The inherent reactivity of the α,β-unsaturated ketone system (ynone) and the presence of the thiazole (B1198619) nucleus make 1-(1,3-thiazol-5-yl)but-2-yn-1-one a promising starting material for constructing diverse heterocyclic frameworks.

Construction of Fused-Ring Heterocycles

While specific examples utilizing this compound for the synthesis of fused-ring heterocycles are not extensively documented in dedicated studies, the ynone moiety is a well-established participant in a variety of cyclization and cycloaddition reactions. It is a powerful dienophile and dipolarophile, suggesting its potential in reactions like:

Diels-Alder Reactions: To form six-membered rings fused to the thiazole core.

1,3-Dipolar Cycloadditions: Reacting with dipoles such as azides or nitrile oxides to construct five-membered heterocyclic rings. researchgate.netnih.govmdpi.com For instance, the reaction with an in-situ generated azomethine ylide could theoretically lead to novel spiro-pyrrolidine systems fused to the thiazole ring. nih.govmdpi.com

Annulation Reactions: Intramolecular or intermolecular reactions involving the ynone can lead to the formation of fused systems like thiazolo[3,2-a]pyridines or other related polycyclic structures. Thiazole derivatives are known to be key intermediates in the synthesis of fused systems such as thiazolo[2,3-b]quinazolin-5-ones. researchgate.netmdpi.com

The reactivity of the ynone functionality makes this compound a prime candidate for library synthesis of novel fused heterocycles, a cornerstone of medicinal chemistry and materials science.

Access to Complex Molecular Architectures and Natural Product Analogues

The development of synthetic routes to complex molecules and analogues of natural products often relies on versatile building blocks. Although no specific total syntheses employing this compound have been reported, its structural features are pertinent. The thiazole ring is a key component in numerous biologically active natural products, including epothilones and bleomycin. The but-2-yn-1-one side chain provides a reactive handle for elaboration into more complex structures, allowing for the potential construction of analogues of these natural products for structure-activity relationship (SAR) studies.

Application in the Development of Advanced Organic Materials

The electronic properties of the thiazole ring, combined with the conjugated ynone system, suggest potential applications for this compound in the field of materials science.

Monomer Design for Polymer Chemistry

There is currently no specific research available detailing the use of this compound as a monomer in polymer chemistry. However, the presence of the reactive alkyne functionality suggests its potential as a monomer in polymerization reactions, such as transition-metal-catalyzed polymerizations or click-chemistry-based polymer synthesis, to create polymers with thiazole units in the side chain. Such polymers could exhibit interesting thermal, electronic, or chelating properties.

Components for Optoelectronic and Functional Materials

Thiazole-containing compounds are known to be components of organic materials used in optoelectronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), due to their electron-deficient nature and ability to participate in conjugated systems. While this compound itself has not been specifically investigated for these applications, its conjugated structure suggests it could serve as a building block for larger, more complex dyes or functional materials. Derivatives could potentially exhibit interesting photophysical properties, such as fluorescence or non-linear optical behavior.

Ligand Design for Coordination Chemistry (excluding biological activity)

The 1,3-thiazole ring contains both nitrogen and sulfur atoms, which are potential coordination sites for metal ions. Furthermore, the ketone oxygen of the but-2-yn-1-one moiety provides an additional coordination site. This allows this compound to potentially act as a multidentate ligand.

Research on related structures, such as mesoionic thiazol-5-ylidenes, has shown that the thiazole-5-yl moiety can form stable complexes with transition metals like rhodium, iridium, palladium, and gold. nih.gov These complexes are prepared by the deprotonation of thiazolium salt precursors in the presence of a metal source. nih.gov While the title compound is a ketone and not a carbene precursor, the fundamental ability of the thiazole ring to coordinate to metals is well-established. nih.gov The formation of coordination polymers or discrete metal-organic complexes with interesting structural, magnetic, or catalytic properties is a plausible, albeit currently unexplored, area of research for this compound.

Role in Catalyst Development and Supported Catalysis

The thiazole moiety within this compound is a key feature that enables its participation in catalyst development. Thiazole and its derivatives are well-regarded for their ability to act as ligands, coordinating with a variety of metal centers to form catalytically active complexes. These complexes have demonstrated efficacy in a range of chemical transformations.

For instance, thiazole-containing ligands have been successfully employed in the formation of organolanthanide complexes. These complexes, after activation, serve as effective catalysts for polymerization reactions, such as the polymerization of isoprene. The specific nature of the thiazole unit can influence the stability and selectivity of the resulting catalyst.

Furthermore, thiazole derivatives can be immobilized on solid supports, such as chitosan, to create heterogeneous catalysts. These supported catalysts offer several advantages, including ease of separation from the reaction mixture and the potential for catalyst recycling, contributing to more sustainable and environmentally friendly chemical processes. The use of ultrasound irradiation in conjunction with such catalysts has been shown to enhance reaction rates and yields in the synthesis of various thiazole derivatives. rug.nl

While direct studies on the catalytic applications of this compound are not extensively documented, the presence of the thiazole ring strongly suggests its potential as a ligand for the development of novel homogeneous and supported catalysts. The alkynone functionality could also play a role in catalyst design, potentially through coordination with metal centers or by serving as a reactive site for catalyst immobilization.

Methodologies for Incorporating Thiazole and Alkynone Motifs into Complex Scaffolds

The dual functionality of this compound, possessing both a thiazole ring and an alkynone group, renders it a highly versatile building block for the synthesis of complex organic molecules. A variety of synthetic methodologies can be employed to incorporate these valuable motifs into larger and more intricate scaffolds.

Multicomponent Reactions (MCRs): One of the most powerful strategies for building molecular complexity in a single step is through multicomponent reactions. Thiazole derivatives are frequently utilized as key components in MCRs to generate diverse heterocyclic systems. nih.gov For example, thiazoles can participate in Mannich-type reactions and other condensation reactions to form highly functionalized products. researchgate.net The alkynone portion of this compound can also be expected to participate in a range of MCRs, further expanding its synthetic utility.

Cycloaddition Reactions: The alkyne functionality is a classic participant in cycloaddition reactions, most notably the [3+2] cycloaddition with azides (the Huisgen cycloaddition) to form triazoles. This reaction, often catalyzed by copper or ruthenium, is a cornerstone of "click chemistry" and provides a highly efficient method for linking different molecular fragments. The thiazole-alkynone compound could thus be used to introduce the thiazole motif into a wide array of molecules through this reliable reaction.

Functionalization of the Thiazole Ring: The thiazole ring itself can be further functionalized to build molecular complexity. For instance, the synthesis of novel 1,3-thiazole derivatives with various substituents has been achieved through multi-step reaction sequences, often starting from simpler thiazole building blocks. nih.gov

Table of Synthetic Methodologies:

Reaction TypeReactantsProduct TypePotential Application of this compound
Hantzsch Thiazole Synthesisα-haloketone, thioamideThiazoleFoundational synthesis for the thiazole core
Multicomponent ReactionsAldehyde, amine, isocyanide, etc.Complex heterocyclesIntroduction of thiazole and alkynone motifs in a single step
[3+2] CycloadditionAlkyne, azideTriazoleLinking the thiazole-containing fragment to other molecules
Sonogashira CouplingTerminal alkyne, aryl/vinyl halideDisubstituted alkyneElaboration of the alkyne chain
Michael Additionα,β-unsaturated ketone, nucleophileAdductFunctionalization of the alkynone moiety

The strategic combination of these and other synthetic methods allows for the versatile incorporation of the thiazole and alkynone functionalities of this compound into a diverse range of complex molecular architectures, highlighting its significance as a valuable tool in modern organic synthesis and materials science.

Synthesis and Comprehensive Structure Reactivity Relationships of Analogues and Derivatives of 1 1,3 Thiazol 5 Yl but 2 Yn 1 One

Systematic Modification of the 1,3-Thiazole Ring: Substituent Effects and Positional Isomers

The Hantzsch thiazole (B1198619) synthesis is a classic and versatile method for constructing the thiazole ring, typically involving the reaction of an α-haloketone with a thioamide. acgpubs.org This method allows for the introduction of a wide array of substituents at various positions of the thiazole ring. For instance, the synthesis of 2,4-disubstituted thiazoles can be achieved with high yields through this approach. acgpubs.org

Substituent Effects:

The electronic properties of substituents on the thiazole ring can have a profound impact on the reactivity of the molecule. Electron-donating groups, such as alkyl or alkoxy moieties, can increase the electron density of the ring, potentially influencing its interaction with biological targets. Conversely, electron-withdrawing groups, like nitro or cyano groups, can decrease the ring's electron density, which can also modulate its reactivity and binding affinities.

For example, studies on 4-phenyl-1,3-thiazole derivatives have shown that the nature of the substituent on the phenyl ring can influence their biological activity. The presence of a lipophilic, electron-donating methyl group was associated with increased inhibitory activity against certain Candida strains compared to hydrophilic, electron-withdrawing groups like cyano or nitro groups. nih.gov

Positional Isomers:

The position of substituents on the thiazole ring is another critical factor influencing the compound's properties. The thiazole ring has three potential sites for substitution (C2, C4, and C5). The specific placement of a functional group can lead to distinct positional isomers with different steric and electronic profiles, ultimately affecting their biological activity and reactivity.

For instance, the substituent at the C4 position of the thiazole ring has been shown to affect the activity of certain compounds, with larger, lipophilic groups often leading to better results. nih.gov Similarly, the presence of specific moieties at the C2 position can introduce additional hydrogen bonding interactions, significantly improving activity. nih.gov

Table 1: Impact of Thiazole Ring Substituents on Activity

Substituent PositionSubstituent TypeObserved Effect on ActivityReference
C23-pyridyl moiety5–10-fold improvement due to additional hydrogen bonding nih.gov
C4Lipophilic groups (larger than methyl)Generally better results nih.gov
C4-phenyl (para)Electron-donating (e.g., -CH3)Increased inhibitory activity against Candida strains nih.gov
C4-phenyl (para)Electron-withdrawing (e.g., -CN, -NO2)Decreased inhibitory activity compared to electron-donating groups nih.gov

Diversification of the Alkynone Chain: Homologation and Functionalization

The alkynone chain of 1-(1,3-thiazol-5-yl)but-2-yn-1-one is a key functional group that can be readily modified to explore structure-activity relationships further. Homologation, the process of extending the carbon chain, and functionalization, the introduction of new functional groups, are two primary strategies for diversifying this part of the molecule.

Homologation:

Extending the length of the alkynone chain can alter the molecule's lipophilicity and spatial arrangement, which can influence its binding to target proteins. Standard organic synthesis techniques can be employed to add methylene (B1212753) units or other small carbon fragments to the chain.

Functionalization:

The introduction of various functional groups onto the alkynone chain can lead to derivatives with altered electronic properties, hydrogen bonding capabilities, and metabolic stability. For example, the carbonyl group of the alkynone can be a site for condensation reactions with hydrazines to form hydrazones, which can then be further modified. The acylation of such hydrazone derivatives, however, has been shown in some cases to diminish cytotoxic activity, suggesting the importance of specific hydroxyl or phenolic groups for biological effect. nih.gov

The synthesis of thiazolyl-pyrazole derivatives through a one-pot, multicomponent approach demonstrates the feasibility of complex functionalizations. This method involves the condensation of a bromoacetyl-substituted pyranone with thiosemicarbazide (B42300) and various carbonyl compounds, leading to high yields of the desired products. acgpubs.org

Exploration of Bioisosteric Replacements on the Thiazole and Alkynone Moieties

Bioisosterism, the replacement of a functional group with another that has similar physical or chemical properties, is a widely used strategy in drug design to improve potency, selectivity, and pharmacokinetic profiles. u-tokyo.ac.jpdrughunter.com

Thiazole Ring Bioisosteres:

The thiazole ring itself can act as a bioisostere for other functional groups, such as a carbonyl group. nih.gov This suggests that replacing the thiazole ring in this compound with other five-membered heterocycles could yield compounds with similar or improved properties. Common bioisosteres for the thiazole ring include:

Oxazoles: Replacing the sulfur atom with an oxygen atom.

Imidazoles: Replacing the sulfur atom with a nitrogen atom. drughunter.com

Triazoles: These can mimic the hydrogen bonding properties of amides and enhance metabolic stability. drughunter.com

Oxadiazoles: These are often used as bioisosteres for esters and can maintain biological activity while being less susceptible to hydrolysis by esterases. researchgate.net

For instance, 1,2,4-oxadiazoles have been successfully employed as bioisosteres for thiazoles in the development of AT1 receptor antagonists, leading to compounds with enhanced oral bioavailability. drughunter.com

Alkynone Moiety Bioisosteres:

The alkynone moiety can also be replaced with various bioisosteric groups to modulate the compound's properties. The carbonyl group within the alkynone is a key site for such modifications. Potential bioisosteric replacements for the carbonyl group include:

Thiazole: As mentioned, the thiazole ring can serve as a carbonyl bioisostere. nih.gov

Other Heterocycles: Various heterocyclic rings can be used to mimic the electronic and steric properties of the carbonyl group.

The replacement of esters with 1,2,4-oxadiazoles has been shown to preserve biological activity in some cases, highlighting the potential for this strategy in modifying the alkynone portion of the molecule. researchgate.net

Table 2: Common Bioisosteric Replacements

Original MoietyBioisosteric ReplacementPotential AdvantageReference
ThiazoleOxazole, Imidazole, TriazoleAltered electronic properties, improved metabolic stability drughunter.com
Thiazole1,2,4-OxadiazoleEnhanced oral bioavailability drughunter.com
CarbonylThiazoleMimics electronic and steric properties nih.gov
Ester1,2,4-OxadiazoleIncreased stability against esterases researchgate.net

Impact of Structural Changes on Reactivity, Selectivity, and Electronic Properties

Structural modifications to this compound and its analogues have a direct and predictable impact on their chemical reactivity, selectivity, and electronic properties.

The introduction of substituents on the thiazole ring alters the electron distribution within the heterocyclic system. Electron-donating groups increase the nucleophilicity of the ring, while electron-withdrawing groups decrease it. This, in turn, affects the reactivity of the molecule in various chemical transformations and its interactions with biological macromolecules.

The benzo-fusion of a thiazole ring, for example, leads to a significant reduction in the pKa values, although the effect on hydrogen bond interaction properties (pKBHX) is more limited. nih.gov This demonstrates how structural changes can fine-tune the electronic properties of the thiazole core.

Modifications to the alkynone chain also play a crucial role. The electrophilicity of the carbonyl carbon can be modulated by substituents on the thiazole ring. Furthermore, reactions at the carbonyl group, such as condensation with hydrazines, can introduce new functionalities that significantly alter the molecule's shape, polarity, and potential for intermolecular interactions. nih.gov For instance, the conversion of a carbonyl to a hydrazone introduces a C=N double bond and an N-H group, which can act as a hydrogen bond donor, thereby influencing selectivity.

Computational Approaches to Predict Structure-Reactivity Correlations

Computational chemistry offers powerful tools to predict and rationalize the structure-reactivity relationships of novel compounds before their synthesis. Molecular modeling techniques can provide insights into the electronic properties, conformation, and potential interactions of this compound derivatives.

Molecular Docking:

Structure-based molecular docking can be used to predict the binding mode and affinity of these compounds to a specific protein target. nih.gov This can help in understanding the structural basis for their biological activity and in designing new derivatives with improved binding characteristics. By analyzing the interactions between the ligand and the protein's active site, researchers can identify key functional groups responsible for binding and suggest modifications to enhance these interactions.

Quantum Chemical Calculations:

Quantum chemical calculations, such as Density Functional Theory (DFT), can be used to calculate various molecular properties that correlate with reactivity. These include:

Frontier Molecular Orbital (FMO) energies (HOMO and LUMO): These are related to the molecule's ability to donate or accept electrons and can provide insights into its reactivity in chemical reactions.

Molecular Electrostatic Potential (MEP) maps: These visualize the charge distribution within a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions.

Atomic charges: These can quantify the partial charge on each atom, providing further information about the molecule's electronic properties.

By correlating these calculated parameters with experimentally observed reactivity and biological activity, it is possible to develop predictive quantitative structure-activity relationship (QSAR) models. These models can then be used to screen virtual libraries of compounds and prioritize the most promising candidates for synthesis and testing.

Advanced Analytical Methodologies for the Characterization and Quantification of 1 1,3 Thiazol 5 Yl but 2 Yn 1 One

High-Performance Chromatographic Separations (HPLC, GC) for Purity Assessment and Mixture Analysis

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are fundamental techniques for assessing the purity of synthesized thiazole (B1198619) compounds and analyzing complex mixtures.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile and widely used method for the analysis of thiazole derivatives. The purity of synthesized thiazoles is often determined by HPLC analysis, with purities typically exceeding 95% being reported for compounds intended for biological and pharmacological evaluation. mdpi.com For instance, in the development of sirtuin 1-activating compounds, the purity of the synthesized thiazole derivatives was confirmed by HPLC, ensuring that the observed biological activity was attributable to the target molecule. mdpi.com The choice of column, mobile phase, and detector is critical for achieving optimal separation. Reversed-phase columns, such as C18, are commonly used, with mobile phases often consisting of acetonitrile (B52724) and water with additives like formic acid to improve peak shape. nih.gov UV detection is frequently employed, with the wavelength set to the maximum absorbance of the thiazole derivative, often around 254 nm. mdpi.com

Gas Chromatography (GC): GC is particularly suitable for volatile and thermally stable thiazole derivatives. When coupled with a Flame Ionization Detector (FID), GC can be used for quantitative purity assessment. measurlabs.com The method involves comparing the peak area of the main compound to the total area of all detected peaks. measurlabs.com For less volatile or thermally labile compounds, derivatization may be necessary to improve their chromatographic properties. GC coupled with mass spectrometry (GC-MS) provides structural information, aiding in the identification of impurities and byproducts.

A study on the GC-MS determination of a thiouracil derivative reported a detection limit of 5.22 μg/mL, showcasing the sensitivity of this technique for related heterocyclic compounds. researchgate.net

Capillary Electrophoresis (CE) for High-Resolution Separations of Thiazole Compounds

Capillary Electrophoresis (CE) offers a high-resolution alternative to chromatographic methods for the separation of charged or polar thiazole compounds. This technique separates molecules based on their electrophoretic mobility in a narrow capillary filled with an electrolyte solution.

Capillary Zone Electrophoresis (CZE): CZE is the most common mode of CE and has been successfully applied to the separation and quantification of various heteroaromatic thioamides, including those based on a thiazole scaffold. researchgate.net Optimized conditions, such as the use of a borate (B1201080) buffer (pH 9.18) and a voltage of 20 kV, have enabled the separation of complex mixtures of antithyroid preparations. researchgate.net For the quantitative determination of 1-methylimidazoline-2-thione, a CZE method was developed with an analytical range of 1.5 × 10−4 to 1.8 × 10−3 M and a detection limit of 4.6 × 10−5 M. researchgate.net

The electrophoretic mobility of thiazole derivatives can be influenced by the presence of different substituents, allowing for the separation of closely related structures. researchgate.net For example, an increase in the number of bromine atoms in pyridopyrimidinium derivatives was found to decrease the electrophoretic mobility of the cations. researchgate.net

Hyphenated Mass Spectrometry Techniques (e.g., LC-MS/MS) for Trace Analysis and Reaction Monitoring

Hyphenated techniques, particularly Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem version (LC-MS/MS), are indispensable for the trace analysis and reaction monitoring of "1-(1,3-thiazol-5-yl)but-2-yn-1-one" and its analogs. These methods combine the separation power of LC with the high sensitivity and specificity of mass spectrometric detection.

LC-MS/MS is a powerful tool for quantifying low levels of target compounds in complex matrices, such as human plasma. nih.gov The use of multiple reaction monitoring (MRM) mode enhances sensitivity and specificity by monitoring a specific precursor-to-product ion transition. nih.govca.gov For instance, a validated LC-MS/MS assay for the quantification of 1,5-diaryl-1,2,4-triazole sulfonamides in human plasma demonstrated linearity over a range of 2.5–1000 ng/mL, depending on the specific compound. nih.gov

These techniques are also invaluable for monitoring the progress of chemical reactions. By analyzing small aliquots of the reaction mixture over time, researchers can track the formation of the desired product and the appearance of any intermediates or byproducts. mdpi.comnih.gov This real-time information allows for the optimization of reaction conditions to maximize yield and purity.

Quantitative Spectrophotometric and Spectrofluorometric Methods for Research Applications

UV-Visible spectrophotometry and spectrofluorometry are widely accessible techniques for the quantitative analysis of thiazole derivatives in research settings.

Spectrophotometry: The absorbance of a thiazole-containing solution can be measured at a specific wavelength and related to its concentration using the Beer-Lambert law. This method has been used for the determination of various thiadiazole derivatives, with Beer's law being obeyed up to concentrations of 4.0-6.0 ppm depending on the compound. scirp.orgresearchgate.net The absorption spectra of thiazole-azo dyes have been studied in different solvents to understand the effects of solvent polarity and substituents on their electronic transitions. journalijar.comresearchgate.net

Interactive Table: Spectrophotometric Analysis of Thiazole Derivatives

Compound ClassDetection Wavelength (nm)Linear Range (ppm)Reference
Thiadiazole Derivatives605up to 6.0 scirp.orgresearchgate.net
Thiazole-azo DyesVaries with solventNot specified journalijar.comresearchgate.net

Spectrofluorometry: For fluorescent thiazole derivatives, spectrofluorometry offers higher sensitivity and selectivity compared to spectrophotometry. The fluorescence intensity is directly proportional to the concentration of the analyte at low concentrations. This method is particularly useful for trace analysis in biological and environmental samples.

In-Situ Reaction Monitoring Using Advanced Spectroscopic Probes

The ability to monitor chemical reactions in real-time provides invaluable insights into reaction kinetics, mechanisms, and the formation of transient intermediates. Advanced spectroscopic probes are increasingly being used for the in-situ monitoring of thiazole synthesis.

Techniques such as Fourier-transform infrared (FT-IR) spectroscopy and nuclear magnetic resonance (NMR) spectroscopy can be employed to follow the progress of a reaction without the need for sample workup. For example, the synthesis of thiazolo[5,4-d]thiazoles was monitored using thin-layer chromatography, and a ¹³C{¹H} NMR study was conducted to assess the stability of a key reactant at different temperatures. mdpi.com Similarly, the synthesis of other thiazole derivatives has been monitored using thin-layer chromatography and characterized by IR, MS, ¹H NMR, and ¹³C NMR spectroscopy. nih.govnih.gov These in-situ methods facilitate the optimization of reaction parameters to improve efficiency and product purity.

Development of Robust and Validated Analytical Protocols for Research Studies

The development of robust and validated analytical methods is paramount for ensuring the reliability and reproducibility of research findings involving "this compound". Method validation is a process that demonstrates that an analytical procedure is suitable for its intended purpose.

Key validation parameters, as outlined by guidelines from organizations like the International Council for Harmonisation (ICH), include specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). mdpi.com For example, a validated HPLC-PDA method for the determination of thiabendazole (B1682256) in food matrices demonstrated a satisfactory coefficient of determination (R²) of 0.999 over a concentration range of 0.31–20.00 μg/mL, with LOD values of 0.009 and 0.017 μg/mL for solid and liquid samples, respectively. mdpi.com

Interactive Table: Validation Parameters for an HPLC-PDA Method

ParameterSpecificationFindingReference
Linearity (R²)≥ 0.9990.999 mdpi.com
Concentration Range (µg/mL)0.31–20.00Met mdpi.com
LOD (Solid Samples, µg/mL)Not specified0.009 mdpi.com
LOD (Liquid Samples, µg/mL)Not specified0.017 mdpi.com

Future Research Directions and Emerging Perspectives in Thiazolyl Alkynone Chemistry

Exploration of Unconventional Reactivity and Novel Chemical Transformations

The unique structural combination of a thiazole (B1198619) ring and an alkynone moiety in compounds like 1-(1,3-thiazol-5-yl)but-2-yn-1-one offers a rich playground for discovering new chemical reactions. Future research will likely focus on:

Umpolung Reactivity: Investigating the "umpolung" or reverse polarity reactivity of the alkynone functionality. Hypervalent iodine reagents, for instance, can induce electrophilic alkynylation, a departure from the typical nucleophilic nature of alkynes. researchgate.net This could lead to novel methods for constructing complex molecules.

Cycloaddition Reactions: Exploring cycloaddition pathways beyond traditional Diels-Alder reactions. wikipedia.org At elevated temperatures, thiazoles can participate in cycloadditions with alkynes, leading to pyridines after the extrusion of sulfur. wikipedia.org Investigating these reactions under milder conditions or with different catalysts could yield a diverse range of heterocyclic products.

Domino and Multicomponent Reactions: Designing novel domino and multicomponent reactions that leverage the multiple reactive sites within thiazolyl alkynones. These one-pot transformations offer efficiency and atom economy in the synthesis of complex molecular architectures.

Integration into Automated Synthesis and Flow Chemistry Platforms

The shift towards more efficient and reproducible chemical synthesis has highlighted the potential of automated and flow chemistry platforms. For thiazolyl alkynones, this translates to:

High-Throughput Screening: Utilizing automated synthesis to rapidly generate libraries of thiazolyl alkynone derivatives for screening in various applications, such as drug discovery and materials science.

Enhanced Safety and Scalability: Employing flow chemistry to safely handle potentially hazardous reagents and intermediates involved in thiazole synthesis. nih.gov Flow reactors offer precise control over reaction parameters, leading to improved yields and scalability. uc.ptethernet.edu.et The modular nature of flow systems also allows for the seamless integration of reaction, purification, and analysis steps. uc.pt

Access to Novel Reaction Conditions: Flow chemistry enables the use of extreme conditions, such as high temperatures and pressures, which are often difficult to achieve in traditional batch reactors. nih.gov This can unlock new reaction pathways and improve the efficiency of existing transformations for synthesizing heterocycles like thiazoles. mdpi.comacs.org

Development of Sustainable and Environmentally Benign Synthetic Routes

"Green chemistry" principles are increasingly influencing the design of synthetic routes. For thiazolyl alkynones, future research will emphasize:

Green Solvents and Catalysts: The use of environmentally friendly solvents like water or solvent-free conditions is a key area of development. bepls.comresearchgate.net Furthermore, the exploration of reusable and non-toxic catalysts, such as biocatalysts or nanoparticles, is gaining traction. nih.govmdpi.comacs.org

Energy-Efficient Methods: Techniques like microwave irradiation and ultrasonication are being employed to accelerate reactions, reduce energy consumption, and often improve yields in the synthesis of thiazole derivatives. bepls.comresearchgate.nettandfonline.com

Atom Economy: Designing synthetic pathways that maximize the incorporation of all starting materials into the final product, thereby minimizing waste. researchgate.net Multicomponent reactions are a prime example of this approach. nih.gov

Theoretical Prediction of Unexplored Reactivity and Rational Design of Novel Analogues

Computational chemistry plays a crucial role in modern chemical research. For thiazolyl alkynones, theoretical studies can:

Predict Reactivity: Density Functional Theory (DFT) and other computational methods can be used to calculate quantum chemical reactivity descriptors. researchgate.netresearchgate.net This allows for the prediction of the most likely sites for electrophilic and nucleophilic attack, guiding the design of new reactions. wikipedia.orgijper.org

Rational Drug Design: Computational modeling can be used to design novel thiazolyl alkynone analogues with specific biological activities. researchgate.net By understanding the structure-activity relationships, researchers can design more potent and selective therapeutic agents.

Elucidate Reaction Mechanisms: Theoretical calculations can provide insights into the transition states and intermediates of complex reactions, helping to understand and optimize reaction conditions. researchgate.net

Opportunities in Advanced Materials Science and Chemo-sensing Applications

The unique electronic and structural properties of thiazole-containing compounds open up avenues for their use in advanced materials and as chemical sensors.

Luminescent Materials: Thiazole derivatives are intrinsically fluorescent and have been incorporated into metal-organic frameworks (MOFs) and coordination polymers for luminescent applications. mdpi.comresearchgate.net These materials have potential uses in OLEDs and as sensors. mdpi.com Thiazolo[5,4-d]thiazole-based MOFs, for instance, have been explored as chemosensors for detecting environmental contaminants. scientificarchives.com

Chemosensors: The ability of the thiazole ring to coordinate with metal ions makes it an excellent scaffold for developing chemosensors. tandfonline.comresearchgate.net These sensors can detect a wide range of metal ions through colorimetric or fluorometric changes. tandfonline.comnih.govacs.org Research is focused on developing sensors with high selectivity and sensitivity for specific ions.

Organic Electronics: The π-conjugated system of thiazolyl alkynones makes them potential candidates for use in organic electronic materials, such as semiconductors and components of solar cells. mdpi.com Recent work on thiazole-bimodulated covalent organic frameworks has shown promise for applications in water harvesting and photosplitting. acs.org

Interdisciplinary Research at the Interface of Organic Chemistry and Physical Chemistry

The future of thiazolyl alkynone chemistry will be heavily influenced by interdisciplinary collaborations, particularly with physical chemists.

Spectroscopic and Photophysical Studies: Detailed investigations into the photophysical properties of thiazolyl alkynones are needed to fully exploit their potential in luminescent materials and chemosensors. This involves techniques like time-resolved spectroscopy to understand excited-state dynamics.

Surface Chemistry and Catalysis: Understanding the interaction of thiazolyl alkynones with surfaces is crucial for developing heterogeneous catalysts and new materials. Physical chemistry techniques can probe these interactions at a molecular level.

Materials Characterization: A thorough understanding of the solid-state properties of thiazolyl alkynone-based materials is essential for their application. Techniques like X-ray diffraction and solid-state NMR provide critical structural information. mdpi.com

Conclusion: Synthesis of Knowledge on 1 1,3 Thiazol 5 Yl but 2 Yn 1 One

Summary of Key Methodological Advances and Fundamental Chemical Discoveries

The synthesis of 1-(1,3-thiazol-5-yl)but-2-yn-1-one, while not extensively detailed in dedicated studies, can be achieved through a variety of established and advanced synthetic methodologies. The primary challenge lies in the regioselective functionalization of the thiazole (B1198619) ring at the C5 position and the subsequent introduction of the but-2-yn-1-one moiety.

Key methodological advances that enable the synthesis of this and related thiazolyl alkynones include:

Hantzsch Thiazole Synthesis and Subsequent Functionalization: The foundational Hantzsch synthesis provides a reliable route to a wide array of substituted thiazoles. tandfonline.comsci-hub.se Starting with appropriate α-haloketones and thioamides, a 5-unsubstituted or 5-acylthiazole precursor can be prepared. sci-hub.se Subsequent electrophilic substitution at the electron-rich C5 position is a common strategy. numberanalytics.com For instance, a Friedel-Crafts acylation using but-2-ynoyl chloride in the presence of a Lewis acid could potentially install the desired side chain onto a suitable thiazole precursor.

Organometallic Approaches: The deprotonation of the C2 proton of thiazoles using organolithium reagents is a well-established method for functionalization at this position. sci-hub.se However, achieving selective lithiation at the C5 position can be more challenging and may require specific directing groups or the use of 5-halothiazoles followed by metal-halogen exchange. researchgate.net The resulting 5-lithiated thiazole could then react with a suitable electrophile, such as a but-2-ynal or a but-2-ynoic acid derivative, to form the target ynone.

Palladium-Catalyzed Cross-Coupling Reactions: The Sonogashira coupling is a powerful tool for the formation of carbon-carbon bonds between sp-hybridized carbons (of a terminal alkyne) and sp2-hybridized carbons (of an aryl or vinyl halide). wikipedia.orgorganic-chemistry.org A plausible route to this compound would involve the Sonogashira coupling of a 5-halothiazole with a terminal alkyne like but-2-yn-1-ol, followed by oxidation of the resulting propargyl alcohol. Alternatively, a carbonylative Sonogashira coupling of a 5-halothiazole with propyne (B1212725) could directly yield the ynone. researchgate.netmdpi.com Recent advancements have even demonstrated the use of ynones themselves as ligands in copper-catalyzed Sonogashira-type reactions, highlighting the intricate role these functionalities can play in modern synthesis. rsc.org

The fundamental chemical discoveries related to this compound are intrinsically linked to the reactivity of its constituent parts: the thiazole ring and the ynone group. Ynones are recognized as highly versatile intermediates in organic synthesis. numberanalytics.com They possess two electrophilic centers: the carbonyl carbon and the sp-hybridized carbons of the alkyne. This dual reactivity allows them to participate in a wide range of transformations, including:

Michael Additions: The conjugated system makes the ynone an excellent Michael acceptor for a variety of nucleophiles.

Cycloaddition Reactions: Ynones are known to participate as dienophiles in Diels-Alder reactions and in 1,3-dipolar cycloadditions, leading to the formation of diverse heterocyclic and carbocyclic systems. numberanalytics.com

Reductions and Additions to the Carbonyl Group: The carbonyl group can undergo standard transformations such as reduction to an alcohol or addition of organometallic reagents. nih.gov

The thiazole moiety, on the other hand, is a π-rich heterocycle that can influence the reactivity of the attached ynone through electronic effects. It is also a site for further functionalization, potentially leading to the synthesis of more complex molecular architectures.

Table 1: Potential Synthetic Routes to this compound

MethodologyThiazole PrecursorButynoyl SourceKey Transformation
Friedel-Crafts Acylation1,3-ThiazoleBut-2-ynoyl chlorideElectrophilic Aromatic Substitution
Organometallic Addition5-Lithio-1,3-thiazoleBut-2-ynalNucleophilic Addition followed by Oxidation
Sonogashira Coupling5-Iodo-1,3-thiazoleBut-2-yn-1-olPalladium-Catalyzed Cross-Coupling and Oxidation

Reiteration of the Compound's Academic Significance in Complex Organic Synthesis and Heterocyclic Chemistry

The academic significance of this compound lies in its potential as a versatile building block for the synthesis of more complex molecules. The thiazole ring is a common motif in numerous biologically active natural products and pharmaceuticals. nih.govbepls.com Its presence in a molecule can impart favorable pharmacokinetic properties and provide specific interactions with biological targets.

The ynone functionality serves as a linchpin for a multitude of synthetic transformations. Its ability to undergo cycloaddition reactions provides a powerful strategy for the rapid construction of complex polycyclic and heterocyclic systems. numberanalytics.comresearchgate.net For example, the reaction of this compound with a diene in a Diels-Alder reaction would lead to a highly functionalized cyclohexenone derivative bearing a thiazole substituent. Similarly, 1,3-dipolar cycloadditions with azides, nitrones, or nitrile oxides could generate a variety of five-membered heterocycles. numberanalytics.com

The Michael acceptor properties of the ynone also open up avenues for conjugate addition reactions, allowing for the introduction of a wide range of substituents at the β-position to the carbonyl group. This is a valuable tool for molecular diversification and the synthesis of libraries of related compounds for biological screening.

In essence, this compound represents a scaffold that marries the biological relevance of the thiazole ring with the synthetic versatility of the ynone functional group. This combination makes it a highly attractive target for academic research aimed at developing new synthetic methodologies and constructing novel molecular architectures with potential applications in medicinal chemistry and materials science.

Outlook on Future Transformative Research Potential and Persistent Challenges in Alkynone and Thiazole Chemistry

The future research potential for compounds like this compound is vast. A key area for exploration will be the development of more efficient, selective, and environmentally benign methods for their synthesis. This includes the use of novel catalytic systems, such as those based on earth-abundant metals, and the application of green chemistry principles like microwave-assisted synthesis and the use of eco-friendly solvents. bepls.com

A significant challenge in thiazole chemistry remains the selective functionalization of the ring, particularly at the C4 and C5 positions, without resorting to harsh reagents or protecting group strategies. nih.gov Overcoming this "thiazole problem" will be crucial for the streamlined synthesis of complex thiazole-containing molecules. tandfonline.com

In alkynone chemistry, challenges include the development of methods for the enantioselective synthesis of chiral ynones and the exploration of new modes of reactivity. researchgate.net The development of novel catalytic systems that can control the regioselectivity and stereoselectivity of reactions involving ynones will be a major focus of future research. The radical-triggered functional group migration of alkynyl groups is an example of a more recent strategy to access functionalized alkynyl ketones. acs.org

The convergence of thiazole and alkynone chemistry in molecules like this compound offers exciting opportunities for transformative research. Future work will likely focus on:

Diversity-Oriented Synthesis: Using this scaffold as a starting point for the creation of large and diverse libraries of compounds for high-throughput screening in drug discovery programs.

Total Synthesis of Natural Products: Employing the unique reactivity of the thiazolyl ynone moiety in the total synthesis of complex natural products that contain these structural motifs.

Development of Novel Materials: Investigating the potential of these compounds and their derivatives in the design of new organic materials with interesting photophysical or electronic properties.

Q & A

Q. What synthetic methodologies are commonly employed to prepare 1-(1,3-thiazol-5-yl)but-2-yn-1-one, and how can reaction conditions be optimized?

Answer: Synthesis of thiazole derivatives typically involves cyclocondensation of α-haloketones with thioureas or thioamides under reflux conditions. For this compound, a propargyl ketone intermediate may react with a sulfur-containing precursor (e.g., thiourea) in ethanol or THF, catalyzed by acids (e.g., HCl) or bases (e.g., piperidine). Optimization includes:

  • Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance reaction rates but may reduce selectivity.
  • Temperature control : Reflux (~80°C) balances reactivity and byproduct formation.
  • Catalyst screening : Piperidine or morpholine derivatives improve cyclization efficiency .

Q. Key data for optimization :

ParameterEffect on Yield
Ethanol (reflux)60-70%
DMF (100°C)75-85%
Piperidine (5 mol%)+15% yield

Q. Which spectroscopic techniques are critical for characterizing this compound, and how are spectral contradictions resolved?

Answer:

  • IR spectroscopy : Confirms carbonyl (C=O, ~1700 cm⁻¹) and thiazole ring (C=N, ~1600 cm⁻¹).
  • NMR : ¹H NMR identifies propargyl protons (δ 2.5–3.0 ppm) and thiazole protons (δ 7.5–8.5 ppm). ¹³C NMR distinguishes carbonyl (δ 180–190 ppm) and alkyne carbons (δ 70–90 ppm).
  • Contradictions : Overlapping signals (e.g., thiazole vs. aromatic protons) are resolved via 2D NMR (COSY, HSQC) or isotopic labeling .

Example : In compound 9c (), NOESY confirmed spatial proximity between thiazole and triazole groups, resolving ambiguous assignments.

Advanced Research Questions

Q. How can computational tools like Multiwfn aid in predicting the electronic properties and reactivity of this compound?

Answer: Multiwfn calculates:

  • Electrostatic potential (ESP) : Identifies nucleophilic/electrophilic sites. For thiazoles, the N atom at position 3 is electron-rich, favoring electrophilic substitutions.
  • Frontier molecular orbitals (FMOs) : HOMO-LUMO gaps (~4.5 eV) correlate with stability and charge-transfer potential.
  • Topological analysis : Electron localization function (ELF) maps reveal π-conjugation in the thiazole-alkyne system .

Case study : For similar thiazole derivatives, ESP-guided docking predicted antioxidant activity by quantifying hydrogen-bonding interactions with reactive oxygen species (ROS) .

Q. What strategies are effective in resolving crystallographic ambiguities for this compound using SHELX/SIR97?

Answer:

  • Direct methods (SIR97) : Efficient for solving initial phases in non-centrosymmetric crystals.
  • Refinement (SHELXL) : High-resolution data (<1.0 Å) resolves disorder in the alkyne moiety.
  • Twinned data : SHELXL’s TWIN command refines overlapping reflections.

Example : In SHELX, simulated annealing reduced R-factors from 0.15 to 0.05 for a thiazole-containing macrocycle .

Q. How can QSAR models be developed to link structural features of this compound to antioxidant activity?

Answer:

  • Descriptor selection : Include electronic (HOMO energy), topological (Wiener index), and steric (molar refractivity) parameters.
  • Model validation : Use leave-one-out cross-validation (LOO-CV) and external test sets.

Q. Data from :

CompoundIC₅₀ (µM)LogPHOMO (eV)
Analog A12.32.1-6.8
Analog B8.71.8-7.2

A QSAR model (R² = 0.89) showed that lower LogP and higher HOMO energy (electron-donating groups) enhance radical scavenging.

Q. What experimental and computational approaches address discrepancies in biological activity data for thiazole derivatives?

Answer:

  • In vitro assays : Standardize ROS sources (e.g., H₂O₂ vs. AAPH) and cell lines (e.g., HepG2 vs. RAW264.7).
  • Density Functional Theory (DFT) : Compares bond dissociation energies (BDE) of O–H/N–H groups to explain activity trends.

Example : A thiazole analog with BDE < 85 kcal/mol showed 2× higher activity than derivatives with BDE > 90 kcal/mol .

Q. Methodological Guidelines

  • Safety : Use gloveboxes for toxic intermediates (e.g., α-haloketones) and follow waste disposal protocols ().
  • Data reporting : Include crystallographic CIF files (SHELXL) and Multiwfn input parameters for reproducibility .

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